BE“GHE Troubleshooting & Optimization

Check Availability & Pricing

Lisaftoclax Technical Support Center:
Pharmacokinetics and Drug-Drug Interactions

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Lisaftoclax

Cat. No.: B3028529

This technical support center provides researchers, scientists, and drug development
professionals with essential information on the pharmacokinetics (PK) and drug-drug
interactions (DDI) of lisaftoclax (APG-2575). The following troubleshooting guides and
frequently asked questions (FAQs) are designed to address specific issues that may be
encountered during experimental work.

Pharmacokinetics
Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of lisaftoclax have been characterized in clinical trials
involving patients with relapsed or refractory hematologic malignancies. Exposures to
lisaftoclax have been shown to increase with doses ranging from 20 to 800 mg.[1] The
following tables summarize the single-dose and steady-state pharmacokinetic parameters of
lisaftoclax.

Table 1: Single-Dose Pharmacokinetic Parameters of Lisaftoclax
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Dose Level Cmax AUCO-t
N Tmax (hr) t1/2 (hr)

(mg) (ng/mL) (ng-hr/mL)

20 1 108 4.0 700 4.1

50 1 157 6.0 1230 51

100 1 382 4.0 2580 4.8

200 1 851 4.0 6210 55

400 3 1563 £ 451 40+£20 12500 £4100 6.2+1.1

600 4 2450 + 885 45+1.0 20100+ 7660 6.6+ 1.5
25400 +

800 3 2837 + 1155 53x1.2 59+0.8
11400

Data presented as mean + standard deviation for n>1. Cmax: Maximum plasma concentration;
Tmax: Time to reach maximum plasma concentration; AUCO-t: Area under the plasma
concentration-time curve from time zero to the last measurable concentration; t1/2: Elimination
half-life.

Table 2: Steady-State Pharmacokinetic Parameters of Lisaftoclax (Day 28)

Dose Level Cmax,ss AUCO0-24,ss
N Tmax,ss (hr)

(mg) (ng/mL) (ng-hrimL)

400 3 2093 £ 685 40+£20 19900 + 6800

600 4 3323 £ 1247 45+1.0 31800 = 12800

800 3 3900 + 1601 53x1.2 38400 £ 17800

Data presented as mean + standard deviation. Cmax,ss: Maximum plasma concentration at
steady state; Tmax,ss: Time to reach maximum plasma concentration at steady state; AUCO-
24,ss: Area under the plasma concentration-time curve over a 24-hour dosing interval at steady
state.

Experimental Protocols
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Pharmacokinetic Analysis

o Study Design: Pharmacokinetic parameters were assessed in a Phase 1, multicenter, open-
label, single-agent dose-escalation study in adult patients with relapsed or refractory
hematologic malignancies.|[2]

o Sample Collection: For pharmacokinetic analysis, blood samples were collected at pre-dose
and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 3, 4, 6, 8, 12, and 24 hours) on
Day 1 and Day 28 of the first treatment cycle.

o Bioanalytical Method: Plasma concentrations of lisaftoclax were determined using a
validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

o Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental
analysis with validated software (e.g., Phoenix WinNonlin).
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Pharmacokinetic Assessment Workflow for Lisaftoclax.
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Pharmacokinetics FAQs & Troubleshooting

e Q1: What is the observed half-life of lisaftoclax and what are the implications for dosing?

o Al: The average half-life of lisaftoclax ranges from approximately 4 to 6.6 hours.[1][2]
This relatively short half-life supports a once-daily dosing regimen and allows for a rapid
daily dose ramp-up, which may be more convenient for patients compared to drugs with
longer half-lives that require weekly ramp-ups.[2]

e Q2: We are observing lower than expected plasma concentrations of lisaftoclax in our in
vivo animal study. What are some potential reasons?

o A2: Several factors could contribute to lower than expected plasma concentrations. First,
check the formulation and administration of the compound to ensure accurate dosing.
Issues with solubility or stability of the formulation can lead to incomplete absorption.
Second, consider the possibility of high first-pass metabolism in the species being studied.
Finally, ensure the bioanalytical method is properly validated and that there are no issues
with sample collection, processing, or storage that could lead to drug degradation.

e Q3: Is there evidence of drug accumulation with once-daily dosing of lisaftoclax?

o A3: Based on the available clinical data, there is no significant accumulation of lisaftoclax
following once-daily dosing.[3]

Drug-Drug Interactions
Clinical Drug-Drug Interaction Data

Clinical studies have evaluated the potential for drug-drug interactions when lisaftoclax is co-
administered with other anticancer agents.

Table 3: Summary of Lisaftoclax Drug-Drug Interaction Studies
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Co-administered Drug Study Population

Key Findings

Rituximab Patients with CLL

No clinically significant
pharmacokinetic interactions
were observed. The PK profile
of lisaftoclax was not altered

by rituximab.[4]

Acalabrutinib Patients with CLL

No clinically significant
pharmacokinetic interactions
were observed. The PK profile
of lisaftoclax was not altered

by acalabrutinib.[4]

Metabolic Pathway

The specific cytochrome P450 (CYP) enzymes responsible for the metabolism of lisaftoclax
have not been detailed in the currently available public literature. Most orally administered

small molecule drugs undergo metabolism by CYP enzymes in the liver.
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General Metabolic Pathway for Small Molecule Drugs.
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Drug-Drug Interactions FAQs & Troubleshooting

» Q4: We are designing a preclinical study to evaluate a new combination therapy with
lisaftoclax. What is the potential for drug-drug interactions?

o A4: While clinical studies with rituximab and acalabrutinib have not shown significant
DDils, it is crucial to consider the metabolic profile of the new drug.[4] Since the specific
CYP enzymes that metabolize lisaftoclax are not yet publicly known, it is advisable to
conduct in vitro metabolism studies. A reaction phenotyping study using human liver
microsomes and a panel of recombinant CYP enzymes can help identify the potential for
metabolic DDIs.

e Q5: Our in vitro DDI study suggests a potential interaction between lisaftoclax and a strong
CYP3A4 inhibitor. How should we interpret this?

o Ab: If in vitro data suggest that lisaftoclax is a substrate of CYP3A4, co-administration
with a strong CYP3A4 inhibitor could potentially increase the plasma concentration of
lisaftoclax, which may lead to an increased risk of adverse events. Further investigation
through a formal clinical DDI study would be warranted to determine the clinical
significance of this interaction. It is important to note that this is a hypothetical scenario, as
the specific metabolic pathways of lisaftoclax are not yet confirmed in the literature.

e Q6: What is the recommended experimental approach to assess the potential of lisaftoclax
to inhibit or induce CYP enzymes?

o A6: A standard in vitro approach would involve incubating lisaftoclax with human liver
microsomes and a panel of probe substrates for major CYP isoforms (e.g., CYP1A2,
CYP2C9, CYP2C19, CYP2D6, and CYP3A4). The IC50 values for inhibition of each
enzyme can then be determined. To assess induction potential, primary human
hepatocytes can be treated with lisaftoclax, followed by measurement of CYP enzyme
MRNA levels and activity.
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Drug-Drug Interaction Assessment Workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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